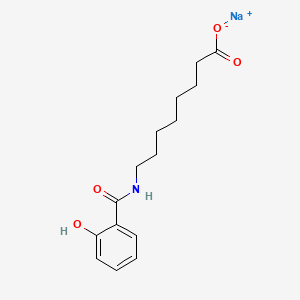

Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

Description

Historical Trajectory and Discovery Context of Salcaprozate Sodium in Absorption Enhancement Research

The journey of Salcaprozate sodium began as part of a systematic screening process to identify carrier-based permeation enhancers (PEs). nih.govchemicalbook.com It was developed by Emisphere Technologies within their Eligen® technology platform, which comprised a library of over 1,500 compounds designed to "chaperone" poorly permeable drugs across the intestine. nih.gov SNAC emerged as one of the most promising and extensively tested carriers from this library. nih.gov The research, spanning over three decades, aimed to find compounds that could enable the oral administration of macromolecules, which traditionally have low to no oral bioavailability. nih.govnih.gov This endeavor led to the investigation of numerous molecules, with SNAC and sodium caprate (C10) being among the most advanced PEs tested in clinical trials. nih.gov

Foundational Role of Salcaprozate Sodium in Macromolecule Delivery Systems

Salcaprozate sodium has become a cornerstone in the development of oral delivery systems for macromolecules, including peptides and proteins such as heparin, insulin, and semaglutide (B3030467). targetmol.commdpi.comfarmasino.net The primary challenge with these large, often hydrophilic molecules is their inability to efficiently cross the lipid-rich cell membranes of the intestinal epithelium. nih.gov

The foundational mechanism attributed to SNAC for many years involves its ability to form non-covalent complexes with the macromolecule. nih.govnih.gov This interaction is thought to increase the lipophilicity of the drug, essentially masking its hydrophilic parts and facilitating its passive transcellular permeation across the intestinal cells. targetmol.commedchemexpress.com This "chaperone" effect allows the larger molecules to traverse the intestinal barrier more effectively. nih.gov Research using Caco-2 cell models, which mimic the human intestinal epithelium, has been employed to study these effects. medchemexpress.comresearchgate.net For instance, studies have shown that SNAC can improve the apparent permeability coefficient of certain compounds in these models. chemicalbook.commedchemexpress.com

Current Academic Landscape and Unresolved Questions Pertaining to Salcaprozate Sodium's Functionality

Despite its successful application, the precise mechanism of action of Salcaprozate sodium remains a subject of active scientific debate. nih.govchemicalbook.com While the theory of non-covalent complexation and enhanced transcellular transport has long been the primary explanation, recent research has introduced an alternative, or perhaps complementary, mechanism. nih.govnih.gov

This newer hypothesis, particularly in the context of oral semaglutide, suggests that SNAC's effect may be localized to the stomach. nih.govnih.govresearchgate.net It proposes that SNAC creates a localized microenvironment with an elevated pH around the tablet. farmasino.netmdpi.comdiabetesjournals.org This pH change serves two purposes: it protects the peptide from degradation by the stomach enzyme pepsin and it increases the solubility and promotes the monomeric form of the drug, thereby creating a higher concentration gradient that drives its transport across the gastric mucosa. nih.govfarmasino.netmdpi.com

Several key questions remain unresolved in the academic landscape:

The Thermodynamics of Interaction: The exact nature and strength of the non-covalent binding between SNAC and various drug molecules are not fully understood. chemicalbook.com Studies using techniques like isothermal titration calorimetry (ITC) have indicated that the interactions are weak and complex, characterized by unfavorable enthalpic but favorable entropic contributions. researchgate.netnih.govchemicalbook.com

Transcellular vs. Other Pathways: There is ongoing discussion about whether the permeation-enhancing effect is solely due to transcellular transport. chemicalbook.com Some studies suggest that SNAC acts primarily as a surfactant, potentially fluidizing the cell membrane, but without significantly affecting the tight junctions that regulate the paracellular pathway. researchgate.netnih.govnih.gov

Influence of the Gastrointestinal Environment: The efficacy of SNAC may be influenced by the complex environment of the gastrointestinal tract. tudublin.ieucd.ie Research has suggested that interactions with components of intestinal fluid, such as bile salts, might attenuate its permeation-enhancing effects, indicating that findings from simple buffer systems in laboratory studies may not fully translate to the in vivo situation. nih.govtudublin.ie

Table 2: Selected Research Findings on Salcaprozate Sodium's Permeation Enhancement

| Study Focus | Model/Method | Key Finding | Reference |

|---|---|---|---|

| Permeability of Octreotide (B344500) | Isolated rat and human intestinal mucosae (Ussing chambers) | SNAC increased the apparent permeability of octreotide across both rat and human intestinal tissues. The effect was more pronounced in the colon and ileum. | ucd.ie |

| Interaction with Exenatide (B527673) | Isothermal Titration Calorimetry (ITC), Affinity Capillary Electrophoresis (ACE) | Interactions between SNAC and the peptide exenatide were found to be weak and of low affinity, and were further reduced in the presence of biorelevant media containing bile salts. | nih.gov |

| Mechanism in Caco-2 Cells | Caco-2 cell monolayers | Compared to sodium caprate (C10), SNAC did not significantly increase paracellular flux at non-cytotoxic concentrations, suggesting a different mechanism of action than opening tight junctions. | nih.gov |

| Effect on Pancreatic Kininogenase | Caco-2 cell model and in vivo rat studies | SNAC demonstrated an absorption-enhancing effect on pancreatic kininogenase, with in vivo studies showing an increased area under the curve (AUC). | medchemexpress.com |

This table presents a summary of findings and does not include dosage or safety data.

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

203787-91-1 |

|---|---|

Formule moléculaire |

C15H21NNaO4 |

Poids moléculaire |

302.32 g/mol |

Nom IUPAC |

sodium 8-[(2-hydroxybenzoyl)amino]octanoate |

InChI |

InChI=1S/C15H21NO4.Na/c17-13-9-6-5-8-12(13)15(20)16-11-7-3-1-2-4-10-14(18)19;/h5-6,8-9,17H,1-4,7,10-11H2,(H,16,20)(H,18,19); |

Clé InChI |

RYXLCKUMPSGTIX-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)[O-])O.[Na+] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)NCCCCCCCC(=O)O)O.[Na] |

Apparence |

White powder |

Point d'ébullition |

521.7°C at 760 mmHg |

melting_point |

183-185°C |

Autres numéros CAS |

203787-91-1 |

Pureté |

99% |

Numéros CAS associés |

Free acid: 183990-46-7 |

Solubilité |

DMSO (Slightly), Methanol (Slightly) |

Synonymes |

SNAC; sodium 8-((2-hydroxybenzoyl) amino) octanoate; N-(8-(2-hydroxybenzoyl)amino)caprylate; N-(8-(2-hydroxybenzoyl)amino)caprylate sodium; N-SNAC; salcaprozate sodium; SNAC sodium |

Origine du produit |

United States |

Mechanisms of Action: Advanced Research Perspectives on Salcaprozate Sodium S Permeation Enhancement

Hypotheses on Membrane Permeability Modulation

One of the leading theories regarding salcaprozate sodium's efficacy is its ability to transiently and reversibly modulate the permeability of the gastrointestinal epithelial cell membrane. This modulation is thought to occur through a direct interaction with the cell's lipid bilayer, leading to a temporary increase in fluidity and thereby facilitating the passage of drug molecules.

Transient Perturbation and Fluidization of Gastrointestinal Epithelial Cell Membranes

Salcaprozate sodium is believed to insert itself into the plasma membrane of gastric and intestinal epithelial cells. This insertion disrupts the ordered structure of the lipid bilayer, leading to a state of increased membrane fluidity. This transient perturbation is a key element of its mechanism, as it allows for enhanced drug permeation without causing permanent damage to the cell membrane.

All-atom molecular dynamics simulations have provided significant insights into the interaction between salcaprozate sodium and lipid bilayers. These simulations suggest that the neutral form of salcaprozate sodium can readily insert into the membrane. hawaii.edu The simulations have shown that the association between neutral permeation enhancers like salcaprozate sodium and membranes is favored in terms of free energy. hawaii.edu Once incorporated into the membrane, these molecules can induce membrane leakiness in a concentration-dependent manner. nih.gov Coarse-grained molecular dynamics simulations have further indicated that a permeation enhancer concentration of at least 70–100 mM may be necessary to significantly impact transcellular permeability. nih.govdiva-portal.org These computational models support the hypothesis that salcaprozate sodium acts as a surfactant, altering the fluidity of the plasma membrane. nih.gov

The practical effect of this membrane fluidization is an increase in the apparent permeability coefficient (Papp) of co-administered drugs. The Papp value is a quantitative measure of a drug's ability to cross a cell monolayer. In vitro studies using Caco-2 cell monolayers, a common model for the intestinal epithelium, have demonstrated that salcaprozate sodium can significantly increase the Papp of various compounds. researchgate.net For instance, at concentrations of 50 and 200 μg/mL, salcaprozate sodium improved the Papp of rosmarinic acid and salvianolic acid B by 2.14-fold and 3.68-fold, respectively. medchemexpress.com

Furthermore, studies on isolated rat and human intestinal tissues have provided compelling evidence of salcaprozate sodium's effect on permeability. In one such study, 20 mM of salcaprozate sodium increased the Papp of octreotide (B344500) across different regions of the rat intestine, with the most significant effects observed in the ileum (3.4-fold increase) and colon (3.2-fold increase). nih.govucd.ieresearchgate.net In human colonic mucosa, 40 mM salcaprozate sodium resulted in a 2.1-fold increase in the Papp of octreotide. nih.govucd.ieresearchgate.net These findings are often correlated with a reduction in transepithelial electrical resistance (TEER), which is an indicator of the integrity of the tight junctions between cells. nih.govucd.ieresearchgate.net While a reduction in TEER can suggest an opening of the paracellular pathway, in the case of salcaprozate sodium, it is often considered a reflection of the membrane perturbation at the high concentrations needed for permeability enhancement in vitro. nih.gov

Interactive Data Table: Effect of Salcaprozate Sodium on the Apparent Permeability Coefficient (Papp) of Octreotide

| Tissue | SNAC Concentration | Fold Increase in Papp |

|---|---|---|

| Rat Stomach | 20 mM | 1.4 |

| Rat Duodenum | 20 mM | 1.4 |

| Rat Upper Jejunum | 20 mM | 2.3 |

| Rat Ileum | 20 mM | 3.4 |

| Rat Colon | 20 mM | 3.2 |

| Human Colon | 20 mM | 1.5 |

| Human Colon | 40 mM | 2.1 |

Implications for Enhanced Transcellular Transport Pathways

The fluidization of the cell membrane by salcaprozate sodium is thought to primarily enhance the transcellular transport of drugs, meaning the drug passes directly through the epithelial cells. This is in contrast to the paracellular pathway, where drugs pass through the junctions between cells. For large molecules like peptides and proteins, which have inherently low permeability, creating a transiently more fluid membrane provides a window of opportunity for them to partition into and diffuse across the cell. nih.gov Studies with fluorescently labeled heparin have shown increased intracellular signals in the presence of salcaprozate sodium without significant changes to the proteins that regulate tight junctions, supporting a transcellular mechanism. nih.gov

Theories of Non-Covalent Complexation and Solubilization

An alternative and complementary hypothesis for salcaprozate sodium's mechanism of action involves its ability to form non-covalent complexes with the API it is co-formulated with. This complexation is thought to transiently alter the physicochemical properties of the drug, making it more amenable to absorption.

Formation of Transportable Complexes with Co-administered Active Pharmaceutical Ingredients (APIs)

This theory posits that salcaprozate sodium interacts with the API through non-covalent bonds, such as hydrogen bonding and hydrophobic interactions. nih.gov This interaction is believed to create a more lipophilic, or fat-soluble, complex. By masking the more polar, water-soluble parts of the drug molecule, the complex can more easily partition into the lipid-rich environment of the cell membrane. medchemexpress.comnih.gov

This mechanism has been proposed for several APIs, including heparin, insulin, and cromolyn (B99618) sodium. nih.gov For example, with cromolyn, it is suggested that the aromatic ring of salcaprozate sodium inserts between the rings of the cromolyn molecule, a phenomenon known as ring stacking, which reduces the hydration of the drug and increases its hydrophobicity. researchgate.net

In the case of the oral formulation of semaglutide (B3030467), it is hypothesized that salcaprozate sodium promotes the formation of semaglutide monomers, which are more permeable than their oligomeric forms. nih.gov It is also suggested that salcaprozate sodium creates a localized increase in pH in the stomach, which protects the peptide from degradation by the enzyme pepsin. nih.gov

Alteration of Macromolecule Conformation and Enhanced Lipophilicity

A long-held hypothesis regarding Salcaprozate Sodium's mechanism centers on its ability to induce conformational changes in co-administered macromolecules, leading to increased lipophilicity. nih.gov This process is thought to facilitate passive transcellular permeation across the epithelial cells of the small intestine. jostchemical.commedchemexpress.commedchemexpress.com The theory posits that a non-covalent interaction between SNAC and the drug molecule causes a change in the drug's three-dimensional structure. nih.gov This alteration exposes hydrophobic regions of the macromolecule, making the resulting complex more lipid-friendly and better able to dissolve in and permeate through the lipid bilayers of the intestinal epithelium. nih.govnbinno.com This hydrophobization is considered a key factor in how SNAC improves the oral absorption of various large molecules, such as heparin and insulin. nih.govmedchemexpress.com

Role of Hydrophobic and Hydrogen-Bonding Interactions in Complex Formation

The formation of the complex between Salcaprozate Sodium and a macromolecule is driven by specific non-covalent interactions. Research suggests that these interactions are primarily based on hydrophobic forces and hydrogen bonding. nih.gov The initial hypothesis proposed that dipole-dipole interactions were responsible for the conformational changes. nih.gov For instance, the interaction between SNAC and heparin was thought to be based on increased lipophilicity through hydrogen bonding and/or hydrophobic interactions. nih.gov

Further studies have explored these interactions. For example, it's suggested that the aromatic ring of SNAC can insert itself between the rings of other molecules, a process known as ring stacking, which can reduce the hydration of the drug and optimize its hydrophobicity for absorption. researchgate.net The entropically driven nature of the binding process for some protein-membrane interactions indicates that hydrophobic interactions play a major role. researchgate.net While hydrophobic ion pairing (HIP) can occur between SNAC and macromolecules with basic amino-acid side chains, it does not fully account for the enhanced permeation of anionic drugs like heparin and cromolyn. nih.gov This suggests that a combination of hydrophobic and other non-covalent forces are at play in the formation of the permeation-enhancing complex.

Hypotheses on Gastrointestinal Luminal Environment Modification

More recent research has advocated for an additional, or alternative, mechanism of action for Salcaprozate Sodium, particularly in the stomach. jostchemical.comnih.govnih.gov This hypothesis focuses on SNAC's ability to transiently modify the local environment within the gastrointestinal lumen, creating conditions more favorable for the absorption of certain drugs like oral semaglutide. nih.gov

Local pH Elevation Effects in the Gastric Lumen

A key aspect of this newer proposed mechanism is the ability of SNAC to cause a transient increase in the local pH of the gastric fluid. nih.govnih.gov When a tablet containing a high concentration of SNAC erodes in the stomach, it is thought to neutralize the acidic environment in the immediate vicinity of the tablet. nih.gov This localized buffering effect is crucial for protecting pH-sensitive macromolecules from degradation in the harsh acidic environment of the stomach. nih.govnih.gov

Impact on Enzymatic Degradation of Peptides and Proteins (e.g., Pepsin Inhibition)

A direct consequence of local pH elevation is the inhibition of gastric enzymes, particularly pepsin. jostchemical.comnih.govnih.gov Pepsin is a major proteolytic enzyme in the stomach that is most active in a highly acidic environment. nih.gov By transiently raising the local pH, Salcaprozate Sodium inactivates pepsin, thereby protecting co-administered peptides and proteins from enzymatic degradation. nih.govnih.gov This protective effect is considered a significant contributor to the enhanced oral bioavailability of drugs like semaglutide. nih.gov

Induction of Monomerization of Co-administered Macromolecules

Another facet of SNAC's action within the gastric lumen is its ability to induce the monomerization of macromolecules that may exist as dimers or larger oligomers. jostchemical.comnih.govnih.gov It is proposed that SNAC helps to convert the co-administered drug, such as semaglutide, into its more permeable monomeric form. nih.gov This action, combined with the increased local concentration and protection from pepsin, is thought to create a concentration-dependent flux of the monomeric drug across the gastric mucosa. nih.gov

Debates and Evidence Regarding Tight Junction Modulation

The role of Salcaprozate Sodium in modulating tight junctions—the protein complexes that regulate the paracellular pathway between intestinal epithelial cells—is a subject of significant debate. jostchemical.comnih.govresearchgate.netpsu.eduuhsp.edu For decades, the prevailing theory was that SNAC primarily facilitates passive transcellular permeation (through the cells) by increasing the lipophilicity of the drug, as discussed earlier. jostchemical.comnih.govnbinno.com This mechanism is distinct from that of other permeation enhancers, like sodium caprate (C10), for which there is direct evidence of tight-junction opening. jostchemical.comnih.gov

Studies using Caco-2 cell monolayers, a common in vitro model of the intestinal epithelium, have provided evidence supporting a transcellular mechanism for SNAC. nih.gov Some research has controversially suggested that SNAC reduces the charge on certain molecules, thereby improving their ability to partition into the epithelium. nih.gov However, some studies have noted that at high concentrations, SNAC can cause a drop in transepithelial electrical resistance (TEER), which is an indicator of compromised barrier integrity and could suggest an effect on tight junctions. nih.govucd.ieucd.ie Despite these findings, the consensus from much of the research, including the mechanism proposed for the oral semaglutide formulation, is that SNAC promotes absorption via a transcellular route across the gastric mucosa without significantly affecting tight junctions. nih.gov The debate continues as researchers work to fully elucidate the complex and potentially multifaceted ways in which SNAC interacts with the gastrointestinal barrier. jostchemical.comnih.gov

Data Tables

Table 1: Effect of Salcaprozate Sodium (SNAC) on the Permeability of Pancreatic Kininogenase (PK) in a Caco-2 Cell Model

| SNAC to PK Ratio | Cumulative Permeation Rate (%) |

| 32:1 | 13.574 |

| 16:1 | 7.597 |

| 8:1 | 10.653 |

| 4:1 | 3.755 |

| 2:1 | 2.523 |

| Data sourced from a 2024 study on the absorption-enhancing effect of SNAC on Pancreatic Kininogenase. nih.gov |

Table 2: Fold Increase in Apparent Permeability Coefficient (Papp) of Octreotide in the Presence of 20 mM Salcaprozate Sodium (SNAC) Across Rat Intestinal Tissues

| Intestinal Region | Fold Increase in Papp |

| Colon | 3.2 |

| Ileum | 3.4 |

| Upper Jejunum | 2.3 |

| Duodenum | 1.4 |

| Stomach | 1.4 |

| Data from a 2020 study examining SNAC's ability to increase octreotide permeability in Ussing chambers. ucd.ieucd.ie |

Analysis of Transepithelial Electrical Resistance (TEER) Changes in Vitro Models

Transepithelial Electrical Resistance (TEER) is a key quantitative measure used in in vitro models, such as Caco-2 cell monolayers, to assess the integrity and permeability of epithelial barriers. A high TEER value is indicative of well-formed, tight junctions between cells, which restrict the passage of ions and molecules through the paracellular pathway (the space between cells). A reduction in TEER suggests a disruption or opening of these tight junctions, leading to increased paracellular permeability.

Studies investigating the effects of salcaprozate sodium on epithelial models have demonstrated its ability to reduce TEER values. For example, in studies using isolated rat and human intestinal mucosae mounted in Ussing chambers, the application of SNAC led to a decrease in TEER, with a particularly notable effect in colonic regions. researchgate.nettudublin.ie This reduction in electrical resistance is correlated with an increase in the permeability of marker molecules. However, some researchers caution that TEER values alone provide limited information on the specific permeability pathways or the full mechanism of action, suggesting that a TEER reduction may simply reflect mild, transient perturbation of the epithelial layer rather than a specific, targeted opening of tight junctions. nih.govtudublin.ie

Table 1: Effect of Salcaprozate Sodium (SNAC) on Permeability and TEER in Intestinal Mucosae

| Tissue Model | SNAC Concentration | Payload | Fold Increase in Permeability (Papp) | Observed TEER Change | Source |

|---|---|---|---|---|---|

| Rat Colon Mucosa | 20 mM | [³H]-octreotide | 3.2-fold | Reduced | researchgate.net |

| Rat Ileum Mucosa | 20 mM | [³H]-octreotide | 3.4-fold | Reduced | researchgate.net |

| Rat Jejunum Mucosa | 20 mM | [³H]-octreotide | 2.3-fold | Reduced | researchgate.net |

| Human Colon Mucosa | 20 mM | [³H]-octreotide | 1.5-fold | Reduced | researchgate.net |

| Human Colon Mucosa | 40 mM | [³H]-octreotide | 2.1-fold | Reduced | researchgate.net |

Distinction from Other Permeation Enhancers with Direct Tight Junction Opening Mechanisms

The mechanism of SNAC is often contrasted with that of other well-known permeation enhancers, particularly medium-chain fatty acids like sodium caprate (C10). nih.govnih.gov For many years, C10 has been recognized for its mechanism involving the opening of epithelial tight junctions, which enhances paracellular flux. nih.govjostchemical.comnih.gov This action is often associated with reversible reductions in TEER in Caco-2 monolayers at lower concentrations. nih.gov

In contrast, the scientific community has long held that SNAC's primary mechanism does not involve the direct opening of tight junctions. researchgate.net The prevailing hypothesis for SNAC was its role as a "chaperone" or carrier that increases the lipophilicity of drug molecules through non-covalent interactions, thereby promoting their transport across the cell membrane (transcellularly) rather than between cells. nih.govnih.govmedchemexpress.com While SNAC does cause TEER reductions, the evidence distinguishing its action from a classic tight junction opener like C10 is a key point of discussion. The debate continues, with some studies suggesting that at the high concentrations used in formulations, the distinctions between the mechanisms of enhancers like SNAC and C10 may become less clear. nih.govjostchemical.com

Interpretation of Paracellular vs. Transcellular Contributions to Permeation

The debate over whether SNAC promotes permeation via the paracellular or transcellular route is central to understanding its function.

Transcellular Pathway: The traditional hypothesis posits that SNAC forms a transportable complex with the drug payload through non-covalent bonding. chemicalbook.com This complexation is thought to increase the hydrophobicity of the drug molecule, facilitating its passive diffusion across the lipid bilayer of the epithelial cell membranes. medchemexpress.comchemicalbook.com Studies involving affinity capillary electrophoresis have confirmed weak, non-covalent interactions between SNAC and peptide drugs like exenatide (B527673). researchgate.net Furthermore, research on the oral formulation of semaglutide suggests a transcellular mechanism of absorption across the gastric mucosa. nih.govncats.io

Caco-2 cell model studies have indicated that the permeation-enhancing effect of SNAC may not be solely attributable to transcellular transport, keeping the debate active. chemicalbook.com The current understanding is that SNAC likely utilizes a combination of mechanisms to improve drug absorption. nih.gov

Towards an Integrated Mechanistic Model of Salcaprozate Sodium's Action

Given the diverse and sometimes equivocal research findings, a single, exclusive mechanism of action for salcaprozate sodium appears unlikely. nih.govjostchemical.com Instead, an integrated model that considers multiple, potentially synergistic pathways is emerging. This model acknowledges that the dominant mechanism can be highly dependent on the specific biological context.

Synergistic or Dominant Pathways of Permeation Enhancement

Salcaprozate sodium's efficacy likely arises from a combination of effects rather than a single pathway. The potential mechanisms that could act synergistically or be dominant in different scenarios include:

Non-covalent Complexation: Increasing the lipophilicity of the payload to enhance transcellular passage. medchemexpress.comchemicalbook.com

Membrane Perturbation/Fluidization: Interacting with the cell membrane to increase its fluidity, which can facilitate drug transport. Some theories suggest this may be similar to effects induced by surfactants. chemicalbook.com Fourier-transform infrared spectroscopy (FTIR) evaluation of SNAC-treated stratum corneum has shown some lipid fluidizing effects. researchgate.net

Transient Disruption of Tight Junctions: Contributing to paracellular flux, as suggested by TEER reduction studies. researchgate.net

Localized pH Modification: Creating a temporary, localized increase in pH in the immediate vicinity of the drug. nih.govncats.io

There is no clear consensus on whether one pathway is universally dominant. The evidence for discrete mechanisms, especially at high in-vivo doses, is considered equivocal, suggesting that these pathways are not mutually exclusive and may work in concert. nih.govjostchemical.com

Context-Dependent Mechanisms Across Different Biological Barriers and Payloads

The mechanism of action of SNAC appears to be highly adaptable and dependent on the specific physiological environment and the nature of the drug it is formulated with.

Stomach vs. Intestine: A prominent example of context-dependency is the proposed mechanism for the oral formulation of semaglutide. In this case, SNAC's action is thought to occur primarily in the stomach. It rapidly creates a localized microenvironment with a higher pH, which protects the peptide from degradation by the enzyme pepsin and increases semaglutide's solubility. nih.govncats.io This localized effect facilitates a concentration-dependent, transcellular flux of semaglutide across the gastric mucosa as the tablet comes into contact with the epithelium. nih.govncats.io This is distinct from its theorized actions in the small intestine.

Regional Intestinal Differences: Studies with the peptide octreotide in isolated rat intestinal tissues revealed regional differences in SNAC's efficacy. The permeability enhancement was greater in the distal regions of the intestine (colon and ileum) compared to the proximal regions (jejunum and duodenum). researchgate.net

Influence of Luminal Contents: The effectiveness of SNAC can be attenuated by components present in the gastrointestinal lumen. Research has shown that the permeation-enhancing effect of SNAC on octreotide was reduced in the presence of biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF-V2) and Fasted State Simulated Colonic Fluid (FaSSCoF). researchgate.nettudublin.ie This suggests that interactions between SNAC and components of intestinal fluid, such as bile salts, may modulate its in-vivo performance. tudublin.ieresearchgate.net

Different Biological Barriers: When studied for intradermal delivery through the skin, SNAC was found to have a skin permeation enhancement effect for cromolyn sodium, which was attributed in part to a lipid fluidizing effect on the stratum corneum. researchgate.net This demonstrates that its mechanistic action can vary significantly across different types of biological barriers.

This context-dependent nature highlights the complexity of SNAC's function and underscores the need for specific mechanistic evaluations for each unique drug formulation and delivery site.

Methodological Frameworks in Salcaprozate Sodium Research

In Vitro Cell Culture and Tissue Models

In vitro models are fundamental tools in the study of intestinal drug absorption, offering a controlled environment to investigate the effects of permeation enhancers like SNAC. These models, which include cultured cell lines and isolated animal or human tissues, allow for the detailed examination of transport mechanisms and cellular responses.

Caco-2 Cell Monolayers for Permeation and Transport Studies

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is a well-established in vitro model for predicting intestinal drug permeability. youtube.com When cultured on permeable supports, these cells differentiate to form a monolayer with tight junctions, mimicking the barrier properties of the intestinal epithelium. youtube.com

In the context of SNAC research, Caco-2 monolayers have been instrumental in evaluating its impact on paracellular and transcellular transport pathways. Studies have shown that SNAC's effects on Caco-2 monolayers are concentration-dependent. At non-cytotoxic concentrations, SNAC has been observed to have minimal to no effect on the transepithelial electrical resistance (TEER), a measure of tight junction integrity, or the permeability of paracellular markers like FITC-dextran 4000 (FD4). nih.govresearchgate.net For instance, one study found that SNAC did not significantly alter TEER or FD4 permeability except at cytotoxic concentrations. nih.gov However, at higher concentrations, SNAC has been reported to cause a significant decrease in TEER and an increase in the permeability of mannitol (B672), a paracellular marker. nih.gov

The interaction of SNAC with Caco-2 cells has also been investigated to understand its mechanism of action. Some studies suggest that SNAC operates primarily through a transcellular pathway. nih.gov It has been proposed that SNAC increases the fluidity of the cell membrane, thereby facilitating the transport of co-administered drugs. diabetesjournals.org Research has also explored the influence of SNAC on the localization of tight junction proteins. While one study noted that SNAC only affected the localization of claudin-5, another major permeation enhancer, sodium caprate (C10), induced reorganization of three different tight junction proteins. nih.gov

The table below summarizes key findings from studies utilizing Caco-2 cell monolayers to investigate the effects of Salcaprozate Sodium.

| Parameter Studied | Observation with Salcaprozate Sodium (SNAC) | Reference |

| Transepithelial Electrical Resistance (TEER) | No significant effect at non-cytotoxic concentrations; reduction at high concentrations. | nih.govnih.gov |

| Paracellular Permeability (e.g., FD4, mannitol) | No increase at non-cytotoxic concentrations; increased at high concentrations. | nih.govnih.gov |

| Tight Junction Protein Localization | Affected claudin-5 localization. | nih.gov |

| Cell Membrane Fluidity | Increased in a concentration-dependent manner. | diabetesjournals.org |

| Drug Transport (e.g., cromolyn (B99618), notoginsenoside R1) | Enhanced transport of specific drugs. | diabetesjournals.orgresearchgate.net |

Ussing Chamber Investigations on Isolated Intestinal Mucosae (e.g., Rat Intestine, Human Colon)

Ussing chambers provide a robust ex vivo system for studying the transport of ions, nutrients, and drugs across intact intestinal mucosa. ucd.ieresearchgate.net This technique involves mounting a section of isolated intestinal tissue between two chambers, allowing for the precise control of the solutions bathing the apical and basolateral sides of the mucosa and the measurement of transepithelial transport. ucd.ie

Research utilizing Ussing chambers has been pivotal in characterizing the permeation-enhancing effects of SNAC across different regions of the intestine from various species, including rats and humans. ucd.ieresearchgate.netnih.gov Studies have demonstrated that the apical application of SNAC increases the permeability of poorly absorbed molecules, such as the octapeptide octreotide (B344500). ucd.ieresearchgate.netnih.gov

The effectiveness of SNAC has been shown to vary depending on the intestinal region. In one study using isolated rat intestinal mucosa, 20 mM SNAC produced a greater enhancement of octreotide permeability in the colon and ileum compared to the upper jejunum and duodenum. ucd.ienih.gov This regional difference in efficacy was accompanied by a more pronounced reduction in transepithelial electrical resistance (TEER) in the colonic regions. ucd.ienih.gov

Furthermore, Ussing chamber experiments have been employed to investigate the influence of biorelevant media, which simulate the composition of intestinal fluids in the fasted and fed states, on the activity of SNAC. ucd.ienih.govtudublin.ie It has been observed that the permeation-enhancing effect of SNAC can be attenuated in the presence of simulated intestinal fluids (FaSSIF-V2 and rSIF) and colonic fluids (FaSSCoF), suggesting potential interactions between SNAC and components of the luminal contents. ucd.ienih.govtudublin.ie Despite this attenuation, no significant histological damage to the rat or human mucosa was observed following exposure to SNAC. ucd.ienih.gov

The table below presents a summary of findings from Ussing chamber studies on the effects of Salcaprozate Sodium.

| Intestinal Region | Species | Drug/Marker | SNAC Concentration | Key Findings | Reference |

| Duodenum, Jejunum, Ileum, Colon, Stomach | Rat | [3H]-octreotide | 20 mM | Increased permeability, with the greatest effect in the colon and ileum. Reduced TEER, especially in colonic regions. | ucd.ienih.gov |

| Colon | Human | [3H]-octreotide | 20 mM, 40 mM | Increased permeability in a concentration-dependent manner. | ucd.ienih.gov |

| Jejunum | Rat | 6-carboxy-fluorescein (6-CF), [3H]-mannitol | 33-66 mM | Increased flux of 6-CF without reducing TEER; no effect on mannitol permeability. | nih.gov |

| Jejunum | Rat | [3H]-octreotide | 20 mM | Attenuated enhancement in the presence of FaSSIF-V2 and rSIF. | ucd.ienih.govtudublin.ie |

| Colon | Human | [3H]-octreotide | 20 mM | Attenuated enhancement in the presence of FaSSCoF. | ucd.ienih.govtudublin.ie |

Liposome (B1194612) and Artificial Membrane Systems for Membrane Interaction Studies

To gain a more granular understanding of how SNAC interacts with the lipid components of cell membranes, researchers have turned to simplified model systems such as liposomes and artificial membranes. These models allow for the investigation of direct interactions between SNAC and lipids, independent of the complex cellular machinery.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has been employed to probe the influence of SNAC on the dynamics of lipid bilayers in hydrated DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) liposomes. nih.gov These studies have revealed that SNAC increases the fluidity of the lipid membrane in a concentration-dependent manner. nih.gov Specifically, SNAC was found to enhance the dynamics of the lipid headgroups and, more significantly, the fluidity of the hydrophobic core of the membrane. nih.gov The presence of a model peptide drug, octreotide, was shown to modulate these effects, suggesting a competitive equilibrium within the SNAC-lipid-peptide system. nih.gov

The interaction of SNAC with lipid membranes has also been explored using techniques such as quartz crystal microbalance with dissipation and total internal reflection fluorescence microscopy. nih.gov These studies, in conjunction with computational simulations, have indicated that SNAC primarily adsorbs onto the membrane surface, which differs from other permeation enhancers like caprylate and caprate that tend to insert into the membrane. nih.gov This surface adsorption is a key aspect of its proposed mechanism of action. nih.gov

Ex Vivo Tissue Perfusion and Instillation Methodologies

Ex vivo tissue perfusion and instillation techniques bridge the gap between in vitro cell culture models and in vivo animal studies. These methods involve maintaining the viability and function of an isolated organ or a segment of tissue outside the body, allowing for the study of drug absorption under conditions that more closely mimic the physiological environment. youtube.commdpi.comyoutube.com While specific studies focusing solely on Salcaprozate Sodium using ex vivo intestinal perfusion and instillation methodologies are not extensively detailed in the provided search results, the principles of these techniques are relevant to understanding its effects.

In a typical ex vivo intestinal perfusion setup, a segment of the intestine is surgically removed and its vascular supply is cannulated. The lumen and vasculature are then perfused with oxygenated, nutrient-rich solutions to maintain tissue viability. This allows for the introduction of a drug and permeation enhancer into the intestinal lumen and the subsequent collection of samples from the vascular effluent to determine the rate and extent of absorption.

Intestinal instillation is a related in situ technique where a solution containing the drug and permeation enhancer is directly introduced into a ligated segment of the intestine in an anesthetized animal. nih.gov Blood samples are then drawn at various time points to assess systemic absorption. Studies have utilized rat jejunal instillations to investigate the effects of other permeation enhancers, demonstrating the utility of this methodology. nih.gov

These methodologies offer the advantage of preserving the complex architecture and transport processes of the intestine, including the mucus layer, epithelial barrier, and submucosal layers, providing a more comprehensive assessment of a permeation enhancer's performance compared to cell monolayers.

Advanced Biophysical and Computational Techniques

In recent years, advanced biophysical and computational methods have provided unprecedented, atomistic-level insights into the molecular mechanisms of permeation enhancers. These techniques complement experimental data by offering a dynamic and detailed view of molecular interactions.

Molecular Dynamics (MD) Simulations for SNAC-Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov In the context of Salcaprozate Sodium research, MD simulations have been instrumental in elucidating the nature of its interaction with lipid bilayers, the primary component of cell membranes. nih.govhawaii.eduacs.org

Both all-atom (AA) and coarse-grained (CG) MD simulations have been employed to model the behavior of SNAC at the membrane interface. nih.govhawaii.edu These simulations have shown that neutral SNAC molecules can readily insert into lipid bilayers. hawaii.edunih.gov The simulations suggest that the association of neutral PEs with the membrane is energetically favorable. hawaii.edunih.gov

One of the key findings from MD simulations is that SNAC tends to be expelled from the deep hydrophobic core of the membrane, with the salicylamide (B354443) group playing a role in this behavior. nih.govacs.org This is in contrast to other permeation enhancers like caprate and caprylate, which remain more stably incorporated within the membrane. nih.govacs.org Coarse-grained MD simulations have also indicated that SNAC is primarily adsorbed onto the membrane surface, which aligns with experimental findings from other techniques. nih.gov

Furthermore, MD simulations have been used to investigate the impact of SNAC on membrane properties. The presence of SNAC has been shown to increase the area per lipid, suggesting a fluidizing effect on the membrane. acs.org Simulations have also explored the interactions between SNAC, peptide drugs, and bile salts, providing a more holistic view of the complex interplay of molecules in the intestinal lumen. rsc.org These studies have shown that SNAC can influence peptide-peptide interactions and that its effectiveness can be modulated by the presence of bile salts. nih.govrsc.org

The table below highlights key insights gained from molecular dynamics simulations of Salcaprozate Sodium and membrane interactions.

| Simulation Type | Key Findings Regarding Salcaprozate Sodium (SNAC) | Reference |

| All-Atom (AA) MD | Neutral SNAC association with the membrane is energetically favorable. | hawaii.edunih.gov |

| Coarse-Grained (CG) MD | SNAC is primarily adsorbed onto the membrane surface. | nih.gov |

| All-Atom (AA) MD | The salicylamide group contributes to the expulsion of SNAC from the membrane core. | nih.govacs.org |

| All-Atom (AA) MD | SNAC can increase the area per lipid, indicating membrane fluidization. | acs.org |

| All-Atom (AA) MD | SNAC can restrict peptide-peptide interactions. | rsc.org |

| Coarse-Grained (CG) MD | The presence of bile salts influences the interaction of SNAC with the membrane. | nih.gov |

Solid-State Nuclear Magnetic Resonance (ssNMR) for Membrane Fluidity and Lipid Dynamics Assessment

Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful, non-invasive spectroscopic technique used to obtain atomic-level information about the structure, dynamics, and interactions of molecules in non-solution states. ox.ac.uk In the context of Salcaprozate sodium (SNAC) research, ssNMR is particularly valuable for investigating its interactions with lipid membranes, which are crucial for understanding its mechanism as a permeation enhancer. nih.gov Unlike solution NMR, ssNMR can analyze molecules in environments that mimic biological membranes, such as hydrated liposomes, providing detailed insights into how SNAC affects membrane structure and fluidity. ox.ac.uk

In one study, ssNMR was employed to directly probe the influence of SNAC on the dynamics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) liposomes. nih.gov The methodology involved analyzing the phosphate (B84403) lipid headgroups and acyl chains using static ³¹P chemical shift anisotropy and ²H quadrupolar coupling measurements. nih.gov Additionally, ¹H and ¹³C magic angle spinning (MAS) NMR were used to assess the motional averaging of dipolar couplings. nih.gov

Table 1: Effect of Salcaprozate Sodium (SNAC) on Membrane Fluidity as Measured by ssNMR An interactive data table summarizing the key findings on how different concentrations of SNAC affect the fluidity of lipid membrane regions.

| SNAC Concentration | Region of Membrane | Observed Effect on Fluidity/Dynamics | Citation |

|---|---|---|---|

| 24-72 mM | Interfacial (Lipid Headgroups) | ~25% increase in dynamics (plateau) | nih.gov |

| 72 mM | Hydrophobic Core (Acyl Chains) | 43% increase in fluidity | nih.gov |

| Increasing Concentrations | Overall Structure | Increased liposome dissolution and micelle formation | nih.gov |

Dynamic Light Scattering (DLS) for Supramolecular Structure Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles or macromolecules in suspension. researchgate.net In research pertaining to Salcaprozate sodium, DLS is applied to analyze the formation and characteristics of supramolecular structures that arise from the interaction between SNAC and peptide drugs in solution. researchgate.netnih.gov This analysis is critical for understanding the non-covalent complexation mechanism proposed for SNAC.

Investigations into the biophysical interactions between the GLP-1 analogue exenatide (B527673) and SNAC have utilized DLS to reveal the presence of specific supramolecular structures that result from exenatide-SNAC association. researchgate.netnih.gov These measurements help to characterize the size and dispersity of the complexes formed in various buffer systems, providing insight into how SNAC interacts with macromolecules in a solution state prior to membrane interaction. By monitoring changes in the hydrodynamic radius of particles in solution upon the addition of SNAC to a peptide solution, DLS can confirm the formation of higher-order assemblies and provide data on their stability and size.

Surface Plasmon Resonance (SPR) for Interaction Kinetics and Binding Affinity

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.gov It allows for the detailed characterization of binding events by measuring both the rates of association (k_on) and dissociation (k_off), from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. nih.govmdpi.com

In the study of Salcaprozate sodium, SPR has been used to analyze its interaction with peptides like exenatide. researchgate.netnih.gov In these experiments, one molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface. nih.gov The binding interaction causes a change in the refractive index at the sensor surface, which is detected in real-time. helsinki.fi

Table 2: Summary of Kinetic Findings for Exenatide-SNAC Interaction via SPR An interactive data table outlining the kinetic characteristics of the interaction between Exenatide and Salcaprozate Sodium (SNAC).

| Kinetic Parameter | Finding for Exenatide-SNAC Interaction | Implication | Citation |

|---|---|---|---|

| Binding Kinetics | Rapid association and dissociation | The interaction is transient and complexes form and break apart quickly. | nih.gov |

| Binding Affinity (K_D) | Low overall affinity | The binding is weak, not strong and sustained. | nih.gov |

| Interaction Type | High contribution from non-specific interactions | The binding is not highly specific, suggesting a more general mechanism. | nih.gov |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Signatures of Interactions

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with biomolecular binding events. nih.govkhanacademy.org It is considered the gold standard for determining the thermodynamics of an interaction, as it can determine the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. springernature.com From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. khanacademy.org

ITC has been applied to study the supramolecular organization and thermodynamic signatures of the interaction between Salcaprozate sodium and the peptide exenatide. researchgate.netnih.gov In a typical ITC experiment, a solution of SNAC is titrated into a sample cell containing the exenatide solution, and the minute amounts of heat released or absorbed upon binding are measured. khanacademy.org

The thermodynamic signature for the exenatide-SNAC interaction was found to be characterized by unfavorable enthalpic contributions (positive ΔH), which were compensated for by favorable entropic contributions (positive TΔS). nih.gov This profile often suggests that the binding is driven by the release of ordered water molecules from the surfaces of the interacting species (a hydrophobic effect). researchgate.net The ITC data also confirmed the low-affinity nature of the interaction, with dissociation constant (K_D) estimates in the micromolar range (10-100 µM) in water. nih.gov

Table 3: Thermodynamic Profile of Exenatide-SNAC Interaction via ITC An interactive data table detailing the thermodynamic parameters of the interaction between Exenatide and Salcaprozate Sodium (SNAC).

| Thermodynamic Parameter | Finding for Exenatide-SNAC Interaction | Interpretation | Citation |

|---|---|---|---|

| Enthalpy Change (ΔH) | Unfavorable (positive) | The formation of specific bonds like hydrogen bonds is not the primary driving force. | nih.gov |

| Entropy Change (ΔS) | Favorable (positive) | The interaction is likely driven by an increase in disorder, such as the release of water molecules (hydrophobic interactions). | nih.gov |

| Binding Affinity (K_D) | Low affinity (10-100 µM range in water) | Confirms a weak and transient binding interaction. | nih.gov |

Affinity Capillary Electrophoresis (ACE) for Weak Interaction Characterization

Affinity Capillary Electrophoresis (ACE) is a highly efficient separation technique used to study and quantify biomolecular interactions, particularly those that are weak and transient. nih.gov The method relies on the change in the electrophoretic mobility of a molecule when it forms a complex with a binding partner. nih.gov ACE is well-suited for determining binding constants for interactions that are too weak to be accurately measured by other methods.

ACE has been successfully used to confirm and quantify the weak interactions between exenatide and Salcaprozate sodium in solution. researchgate.netnih.gov In these studies, the electrophoretic mobility of exenatide was measured in buffers containing varying concentrations of SNAC. The change in mobility allowed for the calculation of the dissociation constant (K_D).

The results confirmed a weak interaction, with a K_D value of approximately 10 µM in saline. researchgate.netnih.gov Interestingly, when the interaction was measured in biorelevant intestinal media (FaSSIF and FeSSIF), which contain bile salts, the binding was further weakened, with the K_D increasing to approximately 100 µM. nih.gov This suggests that components within the gastrointestinal lumen, such as bile salts, may compete with or inhibit the interaction between SNAC and the peptide drug. nih.gov

Table 4: Dissociation Constants (K_D) for Exenatide-SNAC Interaction Determined by ACE An interactive data table showing the binding affinity between Exenatide and Salcaprozate Sodium (SNAC) in different media.

| Medium | Dissociation Constant (K_D) | Implication | Citation |

|---|---|---|---|

| Saline | ~10 µM | Confirms a weak interaction in a simple salt solution. | researchgate.netnih.gov |

Quantitative Analytical Methodologies in Permeation Research

Enzyme-Linked Immunosorbent Assay (ELISA) for Macromolecule Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying macromolecules such as proteins and peptides. Its high specificity and sensitivity make it an essential tool in permeation studies to measure the amount of a macromolecular drug that has successfully crossed a cell monolayer or tissue barrier. researchgate.net

In the context of Salcaprozate sodium research, ELISA has been employed to quantify the transport of the macromolecule pancreatic kininogenase (PK) across Caco-2 cell monolayers. researchgate.netnih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on semi-permeable filters, differentiate to form a monolayer that serves as a common in-vitro model of the human intestinal epithelium.

In one study, various ratios of SNAC to PK were tested to determine the optimal concentration for enhancing permeation. nih.gov The amount of PK that permeated the Caco-2 cell layer from the apical (donor) to the basolateral (receiver) side was measured using an ELISA method. researchgate.netnih.gov The results showed that SNAC significantly enhanced the permeation of PK in a concentration-dependent manner. nih.gov The highest cumulative permeation rate of 13.574% was observed at a SNAC to PK ratio of 32:1. researchgate.netnih.gov These findings demonstrate the utility of ELISA in quantitatively assessing the efficacy of SNAC as a permeation enhancer for large molecules.

Table 5: Effect of SNAC on Pancreatic Kininogenase (PK) Permeation Across Caco-2 Cells Measured by ELISA An interactive data table summarizing the cumulative permeation rates of Pancreatic Kininogenase (PK) at different SNAC:PK ratios.

| SNAC to PK Ratio (w/w) | Cumulative Permeation Rate (%) | Citation |

|---|---|---|

| 2:1 | 2.523 | researchgate.netnih.gov |

| 4:1 | 3.755 | researchgate.netnih.gov |

| 8:1 | 10.653 | researchgate.netnih.gov |

| 16:1 | 7.597 | researchgate.netnih.gov |

Table of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Salcaprozate sodium | SNAC, Sodium N-[8-(2-hydroxybenzoyl)amino]caprylate |

| Octreotide | |

| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC |

| Exenatide | |

| Pancreatic kininogenase | PK |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Permeated Molecule Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a pivotal analytical technique in studying the effects of Salcaprozate sodium (SNAC). Its high sensitivity and specificity are essential for accurately quantifying the concentration of drug molecules that have permeated biological membranes, such as intestinal epithelia, in the presence of SNAC. This methodology allows researchers to verify and measure the permeation-enhancing effect of SNAC on co-administered drugs.

In studies assessing the intestinal permeability of the octapeptide octreotide, LC-MS/MS was employed to quantify unlabeled octreotide that permeated isolated rat and human intestinal mucosa. ucd.ie This analysis is crucial to confirm that the measured increase in permeability is due to the transport of the intact drug molecule. For instance, after experiments in Ussing chambers, samples from the basolateral side were mixed with chilled acetonitrile, centrifuged, and then analyzed. ucd.ie The use of a triple quadrupole mass spectrometer coupled to a UHPLC system provides the necessary resolution and sensitivity to detect the low concentrations of the permeated peptide. ucd.ie Analysis of samples from human colonic mucosa confirmed that the permeated octreotide remained intact in the presence of SNAC. researchgate.netnih.gov

Similarly, LC-MS/MS is a cornerstone in preclinical pharmacokinetic (PK) studies. lcms.cz The technique's ability to separate the target analyte from endogenous matrix components and drug-related metabolites is critical. lcms.cz Efficient extraction methods, often solid-phase extraction (SPE), are paired with sensitive LC-MS/MS procedures to handle the low sample volumes and drug concentrations typical in such research. springernature.com The development of a rapid, 4-minute LC-MS/MS bioanalytical assay for quantifying certain molecules in rat plasma, with a limit of detection as low as 20 pg/mL, highlights the method's suitability for high-throughput screening in drug discovery.

Research on pancreatic kininogenase (PK) also utilized analytical methods to quantify permeation. In these studies, an enzyme-linked immunosorbent assay (ELISA) was used to measure PK concentrations after transport across a Caco-2 cell monolayer, demonstrating SNAC's absorption-enhancing effect at various ratios. nih.govnih.gov The results showed a significant increase in the cumulative permeation rate of PK when co-administered with SNAC. nih.gov

The following tables summarize key parameters from studies utilizing these quantification methods.

Table 1: Example of LC-MS/MS System Parameters for Octreotide Quantification

| Parameter | Specification | Reference |

|---|---|---|

| LC-MS/MS System | 6470 Triple Quad LC/MS (Model G6470A), Agilent Technologies | ucd.ie |

| Column | AdvanceBio Peptide Map column (2.7 µm, 150 × 2.1 mm), Agilent Technologies | ucd.ie |

| Sample Preparation | Samples mixed with chilled MS grade acetonitrile, stored at -20 °C, then centrifuged. | ucd.ie |

| Injection Volume | 2 µl | ucd.ie |

Table 2: Research Findings on SNAC-Enhanced Permeability of Pancreatic Kininogenase (PK)

| SNAC to PK Ratio | Cumulative Permeation Rate (%) | Reference |

|---|---|---|

| 32:1 | 13.574 | nih.gov |

| 16:1 | 7.597 | nih.gov |

| 8:1 | 10.653 | nih.gov |

| 4:1 | 3.755 | nih.gov |

| 2:1 | 2.523 | nih.gov |

| Control (No SNAC) | Not specified, used as baseline | nih.gov |

Chromatographic and Spectroscopic Methods in Synthesis and Characterization

The synthesis and characterization of Salcaprozate sodium (SNAC) rely heavily on a suite of chromatographic and spectroscopic techniques to ensure the final product's identity, purity, and structural integrity. These methods are applied at various stages, from monitoring the progress of chemical reactions to final quality control.

Synthesis and Monitoring: During the synthesis of SNAC, Thin-Layer Chromatography (TLC) is often used to monitor the progress of the reaction. nih.gov For example, in the conversion of an intermediate compound, the reaction can be monitored using a TLC plate with a mobile phase like dichloromethane (B109758) and methanol (B129727) (10:1) to determine when the reaction is complete. nih.gov Synthesis routes often involve multiple steps, such as the hydrolysis of an ester like 2,4-dioxo-1,3-benzoxazinyloctanoic acid ethyl ester, followed by reaction with sodium hydroxide (B78521) in a solvent like isopropanol (B130326) to form the final sodium salt. nih.govchemicalbook.comgoogle.com

Characterization and Quality Control: Once synthesized, a variety of analytical methods are used for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of the synthesized SNAC. Certificates of analysis for SNAC often report purity levels of 97% or higher as determined by HPLC. lgcstandards.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is fundamental for confirming the chemical structure of the SNAC molecule. The resulting spectrum provides detailed information about the hydrogen atoms in the molecule, which should conform to the expected structure. lgcstandards.comresearchgate.netnih.gov

Mass Spectrometry (MS): MS is used alongside NMR to confirm the identity and molecular weight of the compound. lgcstandards.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is employed to identify the functional groups present in the SNAC molecule, further confirming its structure by detecting characteristic vibrations of its chemical bonds. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD): For crystalline forms of SNAC, PXRD is used to analyze its polymorphic state. This technique identifies the unique diffraction pattern of a specific crystal form, which is crucial for consistency in pharmaceutical formulations. tdcommons.org

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is then compared against the calculated theoretical values for the chemical formula of SNAC (C₁₅H₂₀NNaO₄) to verify its elemental composition. lgcstandards.comresearchgate.net

The following table summarizes the analytical techniques used in the characterization of Salcaprozate sodium.

Table 3: Analytical Methods for the Characterization of Salcaprozate Sodium

| Technique | Purpose | Example of Finding | Reference |

|---|---|---|---|

| HPLC | Purity Assessment | Purity: 97.12% | lgcstandards.com |

| ¹H NMR | Structural Confirmation | Spectrum conforms to structure | lgcstandards.com |

| Mass Spectrometry (MS) | Identity and Molecular Weight Confirmation | MS conforms to structure | lgcstandards.com |

| FTIR | Structural Confirmation (Functional Groups) | Used to confirm synthesis of SNAC phenolate (B1203915) salts | researchgate.netnih.gov |

| Elemental Analysis | Elemental Composition Verification | Found: C: 58.07%, H: 6.76%, N: 4.36% (Compared to Calculated: C: 59.79%, H: 6.69%, N: 4.65%) | lgcstandards.com |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring / Purity Check | Single Spot, Rf = 0.25 (SiO₂; Ethyl Acetate : Hexanes = 1 : 1) | lgcstandards.com |

| Powder X-ray Diffraction (PXRD) | Crystalline Form Identification | Characterized by peaks at about 6.7, 11.5, and 18.2 ± 0.2° of 2-theta values | tdcommons.org |

| Ion Chromatography | Sodium Content | Sodium Content: 7.21% | lgcstandards.com |

Table of Compounds

Interactions of Salcaprozate Sodium with Biological Barriers and Macromolecular Payloads

Interactions with Epithelial Cell Membranes and Lipid Bilayers

The ability of Salcaprozate sodium to enhance drug permeation is closely linked to its direct interactions with the lipid components of epithelial cell membranes. These interactions alter the structural and dynamic properties of the membrane, creating a more favorable environment for drug transport. The mechanisms are thought to include increasing membrane fluidity and potentially inducing transient changes in membrane organization. nih.govnih.gov

Salcaprozate sodium influences the physical state of the lipid bilayer. Molecular dynamics simulations suggest that the sodium ions of the compound can penetrate deeply into the membrane, positioning near the carbonyl oxygens of the phospholipids. nih.gov This interaction can lead to the formation of ion-lipid complexes, which alters the mobility of the lipids. nih.gov

The interaction of Salcaprozate sodium with the cell membrane is a dynamic process. Coarse-grained molecular dynamics simulations indicate that rather than deeply inserting into the lipid core like some other permeation enhancers, Salcaprozate sodium tends to be adsorbed primarily onto the membrane surface. nih.govresearchgate.net This surface activity is a key aspect of its mechanism.

However, there is also evidence of transient insertion. Simulation studies have tracked the expulsion of Salcaprozate sodium molecules from the lipid leaflet over time, with one study noting a 40% reduction of the enhancer from the membrane, indicating a continuous equilibrium between the membrane-inserted and aqueous states. nih.gov This transient insertion and perturbation are believed to facilitate the transcellular passage of co-administered drugs. medchemexpress.comnih.gov The original hypothesis for its mechanism centered on the formation of a non-covalent complex with the drug, which increases the drug's lipophilicity and facilitates its transport across the cell membrane. rcsi.comnih.gov

The effects of Salcaprozate sodium are highly dependent on its local concentration. ncats.ionih.gov Like other surfactants, Salcaprozate sodium can self-assemble into supramolecular structures such as micelles above a certain concentration, known as the critical micelle concentration (CMC). nih.gov The formation of micelles can influence its interaction with both the cell membrane and the drug payload. Studies have measured the CMC of Salcaprozate sodium in various buffers to understand its behavior in different physiological environments. nih.gov

High local concentrations of Salcaprozate sodium, as would be achieved upon the erosion of a tablet in the stomach, are thought to be critical for its efficacy. ncats.ionih.gov This high concentration can transiently increase membrane fluidity and create a high flux of the co-formulated drug across the gastric mucosa. ncats.ionih.gov The relationship between the concentration of permeation enhancers and their effect on absorption and epithelial integrity has been noted for similar compounds, where higher concentrations lead to greater absorption but also potentially greater membrane perturbation. acs.org

Interactions with Co-administered Macromolecules (Peptides and Proteins)

A central aspect of Salcaprozate sodium's mechanism is its ability to interact directly with macromolecular drugs, forming non-covalent complexes that protect the drug from degradation and facilitate its absorption. innospk.comchina-sinoway.com

Salcaprozate sodium interacts with peptides and proteins through weak, non-covalent bonds. chemicalbook.comresearchgate.net These interactions are characterized by low affinity and rapid binding kinetics. nih.gov Advanced analytical techniques, including affinity capillary electrophoresis (ACE) and surface plasmon resonance (SPR), have been used to quantify these interactions. researchgate.netnih.gov

For instance, studies with the peptide exenatide (B527673) confirmed weak interactions with Salcaprozate sodium, with a dissociation constant (KD) estimated to be in the micromolar range. researchgate.netnih.gov Molecular dynamics simulations have further detailed these interactions, showing that Salcaprozate sodium has a higher number of contacts with peptides compared to other enhancers like sodium caprate, and that these interactions preferentially involve the hydrophobic residues of the peptides. rsc.org This hydrophobization is thought to shield the macromolecule, making it more amenable to crossing the lipid membrane. rcsi.com

Table 1: Dissociation Constants (KD) for Salcaprozate Sodium Interactions This table is interactive. Click on the headers to sort the data.

| Macromolecule | Analytical Method | Medium | Dissociation Constant (KD) | Reference |

|---|---|---|---|---|

| Exenatide | Isothermal Titration Calorimetry (ITC) | Water | 10-100 µM | nih.gov |

| Exenatide | Affinity Capillary Electrophoresis (ACE) | Saline | ~10 µM | researchgate.netnih.gov |

FaSSIF: Fasted-State Simulated Intestinal Fluid; FeSSIF: Fed-State Simulated Intestinal Fluid

The environment of the gastrointestinal lumen significantly impacts the efficacy of Salcaprozate sodium. The presence of bile salts and other components of simulated intestinal fluids can modulate the interaction between the enhancer and the macromolecular drug. researchgate.nettudublin.ie

Studies have shown that the permeation-enhancing effect of Salcaprozate sodium can be lessened in biorelevant buffers like Fasted-State Simulated Intestinal Fluid (FaSSIF). tudublin.ieresearchgate.net This attenuation is partly due to interactions between Salcaprozate sodium and the components of the fluid, such as bile salts. researchgate.net Specifically, research has demonstrated that bile salts in FaSSIF and Fed-State Simulated Intestinal Fluid (FeSSIF) reduce the binding of Salcaprozate sodium to the peptide exenatide, as evidenced by an increase in the dissociation constant. researchgate.netnih.gov Molecular simulations suggest that the availability of free Salcaprozate sodium monomers to interact with the cell membrane is lower in simulated fed-state fluids because they are incorporated into the mixed micelles formed by bile salts and phospholipids. nih.gov

Competitive Equilibria within Complex Salcaprozate Sodium-Lipid-Peptide Systems

The mechanism of permeation enhancement by salcaprozate sodium (SNAC) involves intricate and dynamic interactions within the biological milieu, particularly concerning its relationship with lipids and peptide payloads. Research into these complex systems reveals a state of competitive equilibria, where various components vie for interaction with SNAC.

Studies utilizing affinity capillary electrophoresis have confirmed weak, non-covalent interactions between the peptide exenatide and SNAC in saline solutions, with a dissociation constant (K D) estimated to be around 10 µM. researchgate.netnih.gov However, the introduction of biorelevant intestinal media, which contains bile salts, significantly alters this binding. The presence of bile salts in both Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) was found to reduce the binding affinity between SNAC and exenatide, increasing the K D to approximately 100 µM. researchgate.netnih.gov This suggests that bile salts in the gastrointestinal lumen can compete with the peptide for interaction with SNAC, potentially inhibiting the formation of a drug-enhancer complex. researchgate.netnih.gov

Click on the headers to sort the data.

| Condition | Interacting Molecules | Dissociation Constant (K D) | Source(s) |

|---|---|---|---|

| Saline | Exenatide & SNAC | ~10 µM | researchgate.net, nih.gov |

| Biorelevant Intestinal Media (FaSSIF/FeSSIF) | Exenatide & SNAC (in presence of bile salts) | ~100 µM | researchgate.net, nih.gov |

Regional Specificity of Permeation Enhancement in Gastrointestinal Tract Models

The efficacy of salcaprozate sodium as a permeation enhancer is not uniform throughout the gastrointestinal (GI) tract. Studies using isolated intestinal tissues from animal models have demonstrated a clear regional specificity in its action.

Differential Effects Across Duodenum, Jejunum, Ileum, and Colon Segments

Research using isolated rat intestinal mucosae in Ussing chambers to assess the permeability of the peptide octreotide (B344500) revealed a distinct pattern of enhancement by SNAC. researchgate.nettudublin.ie The results indicated an increasing efficacy of SNAC in the proximal-to-distal direction of the GI tract. researchgate.nettudublin.ie

When a 20 mM concentration of SNAC was applied, the enhancement of octreotide's apparent permeability coefficient (Papp) was most pronounced in the lower parts of the intestine. researchgate.nettudublin.ie Specifically, the fold-increase in permeability was highest in the ileum and colon, followed by the jejunum, and was least effective in the duodenum. researchgate.nettudublin.ie This suggests that the physiological and histological differences between the various intestinal segments, such as membrane lipid composition or resilience to surfactants, may influence SNAC's mechanism of action. tudublin.ie Studies also noted that transepithelial electrical resistance (TEER), an indicator of tight junction integrity, was reduced in the presence of SNAC, particularly in the colonic regions. researchgate.net

Click on the headers to sort the data.

| Intestinal Segment (Rat Model) | Payload | SNAC Concentration | Fold-Increase in Apparent Permeability (Papp) | Source(s) |

|---|---|---|---|---|

| Duodenum | Octreotide | 20 mM | 1.4-fold | researchgate.net, tudublin.ie |

| Upper Jejunum | Octreotide | 20 mM | 2.3-fold | researchgate.net, tudublin.ie |

| Ileum | Octreotide | 20 mM | 3.4-fold | researchgate.net, tudublin.ie |

| Colon | Octreotide | 20 mM | 3.2-fold | researchgate.net, tudublin.ie |

Gastric Permeation Considerations for Specific Payloads

While traditionally viewed as an intestinal permeation enhancer, recent findings suggest that SNAC can also facilitate drug absorption directly from the stomach, an effect that appears to be payload-specific. nih.govjostchemical.com This mechanism is particularly highlighted in the context of the oral formulation of the GLP-1 analog, semaglutide (B3030467). nih.govjostchemical.com The proposed theory is that a high concentration of SNAC released from the tablet in the stomach creates a localized microenvironment with an elevated pH. nih.gov This pH change serves to neutralize gastric acid and inhibit the activity of the digestive enzyme pepsin, thereby protecting the peptide from degradation and facilitating its transcellular flux across the gastric epithelium. nih.gov

In Ussing chamber studies with isolated rat gastric mucosae, 20 mM SNAC produced a 1.4-fold increase in the permeability of octreotide. researchgate.nettudublin.ie Other research showed that SNAC increased the permeability of the paracellular marker FITC-dextran 4000 (FD4) across gastric tissues in a concentration-dependent manner, an effect not observed with the permeation enhancer sodium caprate (C10). researchgate.net These findings indicate that SNAC has a distinct capacity to modulate the gastric barrier, offering a potential pathway for the oral delivery of certain macromolecules that might otherwise be degraded or poorly absorbed in the intestines. nih.govresearchgate.net

Modulation of Permeation Across Non-Gastrointestinal Epithelial Barriers

The utility of salcaprozate sodium as a permeation enhancer extends beyond the gastrointestinal tract, with investigative studies exploring its effects on other epithelial barriers, such as the skin and nasal mucosa.

Investigative Studies on Cutaneous Permeation Enhancement

SNAC has been investigated as a chemical enhancer to improve the delivery of drugs through the skin. In one study, SNAC was incorporated into a gel formulation containing cromolyn (B99618) sodium, aimed at treating atopic dermatitis. etsu.edu The study utilized Franz diffusion cells with porcine ear skin to measure the permeation of the drug. etsu.edu

The results demonstrated that SNAC significantly enhanced the delivery of cromolyn sodium into the dermis compared to a control gel without the enhancer. etsu.edu Gels containing 2.5%, 4.5%, and 9% SNAC all showed improved dermal delivery. etsu.eduresearchgate.net The greatest delivery to the dermis was observed with the 2.5% SNAC formulation. etsu.edu Fourier-transform infrared spectroscopy (FTIR) evaluation of the stratum corneum treated with SNAC indicated a fluidizing effect on the skin's lipids, suggesting that SNAC facilitates drug penetration by disrupting the highly organized lipid structure of this outermost skin layer. researchgate.net

Click on the headers to sort the data.

| SNAC Concentration in Gel | Payload | Barrier | Primary Finding | Source(s) |

|---|---|---|---|---|

| 2.5% | Cromolyn Sodium (4%) | Porcine Ear Skin | Significant improvement in drug delivery to the dermis. | etsu.edu |

| 4.5% | Cromolyn Sodium (4%) | Porcine Ear Skin | Significant improvement in drug delivery to the dermis. | etsu.edu |

| 9% | Cromolyn Sodium (4%) | Porcine Ear Skin | Significant improvement in drug delivery to the dermis. | etsu.edu, researchgate.net |

Exploration in Nasal Absorption Enhancement Models

The potential of SNAC to enhance the absorption of macromolecular drugs via the nasal route has also been explored. Studies in mice have shown that SNAC can improve the systemic bioavailability of peptides and proteins administered intranasally. sci-hub.seresearchgate.net For instance, the nasal absorption-enhancing ability for the peptide exendin-4 (B13836491) was found to be statistically equivalent to that of another advanced polymer-based enhancer. sci-hub.seresearchgate.net

However, the efficacy of SNAC in nasal delivery appears to be dependent on the molecular weight of the payload. While it was effective for smaller peptides like octreotide (1.0 kDa) and lixisenatide (B344497) (4.9 kDa), SNAC did not significantly enhance the nasal absorption of the much larger protein somatropin (B1143576) (22.1 kDa). sci-hub.seresearchgate.net Further research has explored functionalizing chitosan (B1678972) with SNAC to create a delivery system (SCS) for therapeutic nanovaccines. acs.org This modified chitosan was shown to facilitate the penetration of its payload through the nasal mucus layer and promote internalization into cells through pathways involving lipid rafts and caveolae-mediated endocytosis, an effect attributed to SNAC's interaction with and fluidization of lipid membranes. acs.org

Click on the headers to sort the data.

| Payload | Molecular Weight (Approx.) | Delivery Route | Observation with SNAC | Source(s) |

|---|---|---|---|---|

| Exendin-4 | 4.2 kDa | Nasal | Enhanced absorption, comparable to other enhancers. | sci-hub.se, researchgate.net |

| Octreotide | 1.0 kDa | Nasal | Significant absorption enhancement observed. | sci-hub.se, researchgate.net |

| Lixisenatide | 4.9 kDa | Nasal | Significant absorption enhancement observed. | sci-hub.se, researchgate.net |

| Somatropin | 22.1 kDa | Nasal | No significant enhancement in absorption. | sci-hub.se, researchgate.net |

Comparative Analysis of Salcaprozate Sodium with Other Permeation Enhancers

Comparative Mechanistic Insights: Salcaprozate Sodium versus Sodium Caprate (C10)

Salcaprozate sodium (SNAC) and sodium caprate (C10) are two of the most clinically advanced intestinal permeation enhancers. nih.govnih.govresearchgate.net While both are medium-chain fatty acid derivatives, their proposed mechanisms of action on the intestinal epithelium have been a subject of debate. dntb.gov.uascinapse.iosemanticscholar.org

The primary difference in the mechanistic understanding of SNAC and C10 lies in their effects on the cellular junctions and membranes of the intestinal epithelium.